molecular formula C10H5F3N2O3 B3149689 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone CAS No. 676476-90-7

2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone

Cat. No.: B3149689
CAS No.: 676476-90-7
M. Wt: 258.15 g/mol
InChI Key: CNGASWCHKORNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Indole (B1671886) Derivatives in Synthetic Chemistry

The indole nucleus is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govorganic-chemistry.org Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. nih.gov This prevalence has made indole and its derivatives a focal point of synthetic chemistry for over a century. nih.gov

The indole scaffold is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. This reactivity allows for a wide range of functionalization, enabling chemists to construct diverse and complex molecules. google.com Indole derivatives are key components in numerous approved drugs, treating conditions ranging from migraines to cancer. europa.eu The versatility of the indole ring system as a synthetic platform continues to drive the development of new methodologies for its construction and modification. organic-chemistry.orgeuropa.eu

The Role of Fluorine Substitution in Chemical Reactivity and Synthetic Design

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in certain steric contexts. appchemical.com The substitution of hydrogen with fluorine can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. appchemical.com

In synthetic design, the strong electron-withdrawing nature of fluorine and trifluoromethyl groups can significantly influence the reactivity of adjacent functional groups. echemi.comcas.org This "fluorine effect" can be harnessed to direct the course of chemical reactions, enabling transformations that are not possible with non-fluorinated analogues. echemi.comcas.orgeuropa.eu The introduction of a trifluoroacetyl group, for instance, can activate a molecule for specific nucleophilic attacks or serve as a precursor for other functional groups. rsc.org

Specific Focus on 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone as a Research Target

This compound is a molecule that encapsulates the strategic combination of the versatile indole scaffold with the powerful effects of both nitro and trifluoroacetyl functional groups. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structure suggests significant potential as a research target and a valuable intermediate in organic synthesis.

The presence of the trifluoroacetyl group at the C3 position and a nitro group at the C6 position creates a molecule with distinct electronic properties. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards further electrophilic substitution. Conversely, the trifluoroacetyl group at the highly reactive C3 position offers a handle for a variety of chemical transformations.

Table 1: Key Functional Groups and Their Potential Influence

Functional GroupPositionPotential Influence on Reactivity and Properties
Indole Nucleus-Core scaffold, electron-rich pyrrole (B145914) ring.
Nitro GroupC6Strong electron-withdrawing, deactivates the benzene ring, potential for reduction to an amino group.
Trifluoroacetyl GroupC3Electron-withdrawing, activates the carbonyl for nucleophilic attack, potential precursor for other functional groups.

The synthesis of this compound would likely involve the trifluoroacetylation of 6-nitroindole (B147325). A common method for such a transformation is the Friedel-Crafts acylation, which typically employs an acylating agent like trifluoroacetic anhydride (B1165640) and a Lewis acid catalyst. However, the electron-withdrawing nature of the nitro group can make this reaction challenging. youtube.com Alternative methods, possibly involving more reactive trifluoroacetylating agents or different catalytic systems, may be required for efficient synthesis. researchgate.netorganic-chemistry.org

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₅F₃N₂O₃
Molecular Weight258.16 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5

Note: These properties are computationally predicted and may vary from experimental values.

As a research target, this compound presents several avenues for exploration. The nitro group can be reduced to an amine, which can then be further functionalized to build more complex molecules. The trifluoroacetyl group's carbonyl carbon is highly electrophilic and can be a site for various nucleophilic addition reactions. This dual functionality makes the compound a potentially versatile building block for the synthesis of novel pharmaceutical agents or functional materials. The study of its reactivity and the development of efficient synthetic routes to access it remain valuable objectives in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)7-4-14-8-3-5(15(17)18)1-2-6(7)8/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGASWCHKORNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2,2 Trifluoro 1 6 Nitro 3 Indolyl Ethanone and Its Analogues

Strategies for Trifluoroacetylation of Indole (B1671886) Core

The trifluoroacetylation of indoles predominantly occurs at the C-3 position, which is the most nucleophilic site of the indole ring. The presence of a deactivating group, such as a nitro group at the 6-position, can significantly influence the reactivity of the indole nucleus, often necessitating more forcing reaction conditions. The primary methods employed for this transformation are Friedel-Crafts acylation and, more recently, metal-mediated and catalytic approaches.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used method for the introduction of acyl groups onto aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the use of an acylating agent in the presence of a Lewis acid catalyst. However, for reactive heterocycles like indole, the reaction can sometimes proceed without a catalyst.

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful and commonly used reagent for the trifluoroacetylation of indoles. rsc.orgwikipedia.org The high reactivity of TFAA often allows the reaction to proceed without the need for a strong Lewis acid catalyst, which can be advantageous in preventing degradation of the sensitive indole ring. The reaction mechanism involves the electrophilic attack of the trifluoroacetyl group at the C-3 position of the indole. Studies on the mechanism of the reaction between substituted indoles and trifluoroacetic anhydride have provided evidence for the stability of an ion pair intermediate. rsc.org

For the synthesis of 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone, the presence of the electron-withdrawing nitro group on the indole ring decreases its nucleophilicity, potentially requiring more stringent reaction conditions compared to the trifluoroacetylation of unsubstituted indole. While specific literature on the trifluoroacetylation of 6-nitroindole (B147325) is not abundant, general protocols for the trifluoroacetylation of indoles using TFAA typically involve reacting the indole with an excess of TFAA in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.

A general representation of the reaction is as follows:

6-Nitroindole + (CF₃CO)₂O → this compound + CF₃COOH

SubstrateAcylating AgentSolventTemperatureYield
IndoleTrifluoroacetic AnhydrideDichloromethane0 °C to rtHigh
6-NitroindoleTrifluoroacetic AnhydrideTolueneRefluxModerate to Good

Note: The conditions for 6-nitroindole are extrapolated from general principles of Friedel-Crafts reactions on deactivated systems and may require optimization.

Trifluoroacetyl chloride, being a gas, is less convenient to handle than TFAA but can also be employed as an acylating agent in Friedel-Crafts reactions. wikipedia.org Its reaction with indoles would typically necessitate the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the trifluoroacetyl group. The strong electron-withdrawing nature of the nitro group in 6-nitroindole would likely make the use of a catalyst essential for the reaction to proceed at a reasonable rate.

Trifluoroacetic acid (TFA) itself is generally not a strong enough acylating agent for a direct Friedel-Crafts reaction with deactivated indoles. However, it has been utilized in combination with trimethylamine (B31210) borane (B79455) for the reductive N-trifluoroacetylation of indoles to form N-trifluoroacetylated indolines. organic-chemistry.orgresearchgate.net This method, however, does not lead to the C-3 acylated product. There are reports of direct methods for the trifluoroacetylation of aromatics using TFA as a solvent with TFAA as the acylating source and a CoCl₂ catalyst, though this requires high temperatures and long reaction times. researchgate.net

Acylating AgentCatalystTypical SubstratesProduct
Trifluoroacetyl ChlorideAlCl₃Aromatic compoundsAryl trifluoromethyl ketones
Trifluoroacetic Acid / Trimethylamine BoraneNone (Metal-free)IndolesN-Trifluoroacetylindolines

Metal-Mediated and Catalytic Trifluoroacetylation Methods

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of C-H bonds, offering alternative pathways for trifluoroacetylation that can exhibit different regioselectivities and functional group tolerances compared to traditional methods.

Copper-mediated reactions have shown promise in the trifluoroacetylation of indoles. A notable example is the direct trifluoroacetylation of indoles using ethyl trifluoropyruvate as the trifluoroacetylating reagent. rsc.org This method provides a practical route to 3-trifluoroacetylindole derivatives under mild reaction conditions. The reaction is believed to proceed through a copper-catalyzed pathway, although the precise mechanism is still under investigation. While the scope of this reaction with respect to substituted indoles has been explored, its application to indoles bearing strongly deactivating groups like a nitro group may present challenges and could result in lower yields.

Indole SubstrateReagentCatalystSolventTemperatureYield
N-MethylindoleEthyl trifluoropyruvateCuClDMSO80 °CGood
5-Bromo-N-methylindoleEthyl trifluoropyruvateCuClDMSO80 °CModerate

Palladium catalysis has been extensively used for a variety of cross-coupling and C-H functionalization reactions. While direct palladium-catalyzed C-3 trifluoroacetylation of indoles is not a widely established method, related transformations have been reported. For instance, palladium-catalyzed reactions have been developed for the synthesis of structurally diverse trifluoromethyl-containing indoles and indolines through the functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov This approach, however, leads to more complex indole derivatives rather than the simple C-3 trifluoroacetylated product.

Another relevant palladium-catalyzed method is the trifluoroacetylation of (hetero)arylboronic acids using a novel trifluoroacetylation reagent, N-phenyl-N-tosyltrifluoroacetamide. organic-chemistry.org This reaction proceeds smoothly to provide trifluoromethyl ketones in good to excellent yields. organic-chemistry.org While this method does not directly apply to the C-H functionalization of indoles, it highlights the potential of palladium catalysis in forming trifluoromethyl ketones. A hypothetical two-step approach for the synthesis of this compound could involve the initial borylation of the C-3 position of 6-nitroindole, followed by a palladium-catalyzed cross-coupling with a suitable trifluoroacetylating agent.

Reaction TypeCatalyst SystemSubstrateProduct
Functionalization of unactivated alkenesPd(OAc)₂ / PPh₃Alkenes and Trifluoroacetimidoyl chloridesTrifluoromethyl-containing indoles/indolines
Trifluoroacetylation of arylboronic acidsPd(dba)₂ / (o-MeOC₆H₄)₃P(Het)arylboronic acidsTrifluoromethyl ketones
Silver-Catalyzed Reactions for Trifluoroacetyl Indoles

Silver-catalyzed reactions are a valuable tool in organic synthesis, often proceeding under mild conditions with high efficiency. In the context of indole synthesis, silver(I) catalysts have been employed to promote the cyclization of pyrrole (B145914) precursors to form the indole scaffold. One such approach involves a "back-to-front" synthesis where pyrrole ynols and ynones are converted into substituted indoles. This method is promoted by mild silver(I) catalysts at room temperature and is tolerant of air and moisture. acs.org The mechanism is thought to involve the coordination of the alkyne to the π-acidic silver catalyst, which increases its electrophilicity and activates it for attack by the electron-rich pyrrole ring. acs.org

While direct silver-catalyzed trifluoroacetylation of the indole nucleus is not extensively documented, silver catalysts are known to facilitate various transformations of indoles. For instance, silver(I) has been used to catalyze the direct selanylation of indoles, which proceeds with high regioselectivity at the C3 position. nih.govrsc.org This reaction is believed to occur through a classic electrophilic aromatic substitution mechanism involving a Lewis adduct between the silver(I) catalyst and the selenylating agent. nih.govrsc.org Given the known electrophilic substitution at the C3 position of indoles, a similar silver-catalyzed pathway for trifluoroacetylation could be envisaged, although specific literature on this transformation is sparse.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are advantageous due to their atom economy, time and energy savings, and the ability to generate molecular diversity in a straightforward manner. nih.gov In the realm of indole synthesis, MCRs have been employed to construct a variety of indole-substituted heterocycles.

While a specific multicomponent reaction for the direct synthesis of 2,2,2-trifluoro-1-(3-indolyl)ethanone is not prominently described, the principles of MCRs suggest its feasibility. Such a strategy could potentially involve an indole or a precursor, a source of the trifluoroacetyl group, and a third component to facilitate the reaction. The development of novel MCRs is an active area of research, and designing a convergent synthesis for trifluoroacetyl indoles would be a valuable contribution.

Rearrangement-Based Synthetic Routes

Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures from simpler starting materials. For the synthesis of trifluoroacetyl indoles, several rearrangement strategies have proven effective.

A metal-free, room-temperature approach for the synthesis of highly functionalized indoles utilizes a trifluoroacetic acid (TFA)-promoted amino-Claisen rearrangement. organic-chemistry.org This method overcomes the limitations of traditional N-propargyl amino-Claisen rearrangements which often necessitate transition-metal catalysts and high temperatures. organic-chemistry.org The reaction demonstrates broad functional group tolerance and proceeds with 100% atom economy. organic-chemistry.org The unique ability of TFA to promote this rearrangement, where other acids fail, makes it a valuable tool for the synthesis of diverse indole derivatives. organic-chemistry.org This strategy can be employed to construct the core indole structure, which can subsequently be functionalized.

A notable and efficient method for the synthesis of indoles involves the thermal cyclization of N-trifluoroacetyl enehydrazines. This reaction proceeds under mild conditions, typically below 90°C, and does not require an acid catalyst, which can often lead to the decomposition of the indole product. organic-chemistry.org This approach is a modification of the classic Fischer indole synthesis and addresses some of its limitations, such as low yields and the formation of byproducts. The trifluoroacetyl group plays a crucial role in accelerating the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. semanticscholar.orgnih.gov This methodology has been shown to be highly regioselective and efficient for producing a variety of indole derivatives. organic-chemistry.org For instance, N',N'-diphenylcyclopentenyl-N-trifluoroacetyl enehydrazine can be converted to the corresponding indoline (B122111) in 99% yield at 65°C. organic-chemistry.org

Starting MaterialProductConditionsYield
N',N'-diphenylcyclopentenyl-N-trifluoroacetyl enehydrazineIndoline derivative65°C99%
Cyclohexenyl N-trifluoroacetyl enehydrazinesIndole derivativesMild thermalGood
Acyclic N-trifluoroacetyl enehydrazinesIndole derivativesMild thermalGood

Introduction of the Nitro Group and Regioselective Synthesis

The final step in the synthesis of this compound is the regioselective introduction of a nitro group onto the indole ring. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole nucleus.

Electrophilic nitration is the most common method for introducing a nitro group onto an aromatic ring. For indoles, the electron-rich nature of the ring makes it susceptible to electrophilic attack. The trifluoroacetyl group at the C3 position is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic substitution and directs incoming electrophiles to the benzene (B151609) ring.

The challenge lies in achieving regioselectivity, specifically nitration at the C6 position. The directing effect of the C3-trifluoroacetyl group and the indole nitrogen will influence the position of nitration. It has been demonstrated that the choice of nitrating agent and solvent can significantly impact the regiochemical outcome of the nitration of indole derivatives. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride yields the 2-nitro product, while performing the reaction in trifluoroacetic acid favors the formation of the 6-nitro derivative. This highlights the possibility of directing the nitration to the C6 position by careful selection of reaction conditions.

SubstrateNitrating Agent/SolventMajor Product
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃ / Acetic Anhydride2-nitro-L-tryptophan derivative
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃ / Trifluoroacetic Acid6-nitro-L-tryptophan derivative

Regioselective Synthesis of 3-Nitroindoles and Substituted Analogues

The introduction of a nitro group at the C3 position of the indole ring is a critical step in synthesizing precursors for the target compound. Indole and its derivatives are known to undergo electrophilic substitution preferentially at the C3 position because the resulting cationic intermediate (σ-complex) allows the aromaticity of the benzene ring to remain intact. stackexchange.com

A practical and regioselective method for the synthesis of 3-nitroindoles has been developed that operates under non-acidic and non-metallic conditions. rsc.orgrsc.orgresearchgate.net This protocol utilizes trifluoroacetyl nitrate (CF₃COONO₂) as an electrophilic nitrating agent. rsc.orgresearchgate.net The trifluoroacetyl nitrate is generated in situ through the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at low temperatures. rsc.orgrsc.org This reagent demonstrates strong electrophilicity and high regioselectivity for the 3-position of various indole substrates. rsc.orgresearchgate.net If the C3 position is already occupied, the reaction does not proceed, highlighting the method's strong regioselectivity. rsc.orgresearchgate.net This approach avoids the use of harsh and environmentally unfriendly reagents like concentrated nitric acid, which can lead to safety hazards and the formation of undesired byproducts. nih.gov

The reaction mechanism involves the formation of trifluoroacetyl nitrate, which then reacts with the N-protected indole to form a four-membered ring transition state. researchgate.net Subsequent elimination of trifluoroacetic acid yields the 3-nitroindole product. researchgate.net This method has been successfully applied to a variety of indole derivatives, providing good to excellent yields. rsc.org

Influence of Pre-existing Substituents on Nitration Regioselectivity

The efficiency and outcome of the C3 nitration of indoles are significantly influenced by the nature and position of pre-existing substituents on the indole ring. rsc.orgmdpi.com The use of trifluoroacetyl nitrate as the nitrating agent has been shown to be compatible with a wide range of functional groups. rsc.org

Studies have demonstrated that substituents at various positions on the indole nucleus are well-tolerated:

N1 Position: The presence of alkyl, benzyl, or phenyl groups on the indole nitrogen allows the reaction to proceed, yielding the corresponding N-substituted 3-nitroindoles in moderate to good yields. rsc.org

C2 Position: The electronic properties of substituents at the C2 position have a minor effect on the reaction. Both electron-donating and electron-withdrawing groups are tolerated, leading to the desired 3-nitroindoles in good to excellent yields. rsc.org

C4 Position: Substituents at the C4 position are compatible with the protocol. However, steric hindrance can play a role; for instance, a 4-methyl-substituted indole resulted in a lower yield compared to 4-chloro or 4-bromo analogues, indicating that increased steric bulk at this position can impede the reaction. rsc.org

C5 and C6 Positions: The reaction proceeds smoothly when electron-withdrawing groups like nitro or halogens are present at the C5 position, giving good to excellent yields. rsc.org Similarly, indoles with substituents at the C6 position can be successfully nitrated to afford the target products in moderate yields. rsc.org

C7 Position: 7-substituted indoles are also compatible with this nitration method, producing the corresponding 3-nitroindoles in good yields. rsc.org

The table below summarizes the effect of substituent placement on the yield of C3 nitration using the trifluoroacetyl nitrate method. rsc.org

Indole Substituent PositionSubstituent TypeObserved YieldReference
N1Alkyl, Benzyl, PhenylMedium to Good rsc.org
C2Electron-donating or -withdrawingGood to Excellent rsc.org
C4HalogenGood rsc.org
C4MethylLow (33%) rsc.org
C5Nitro, HalogenGood to Excellent rsc.org
C6VariousMedium rsc.org
C7VariousGood rsc.org

Synthesis of this compound via Precursor Functionalization

The synthesis of the target compound, this compound, is typically achieved through the functionalization of a pre-synthesized 6-nitroindole precursor. The key transformation is a Friedel-Crafts acylation reaction to introduce the trifluoroacetyl group at the C3 position of the 6-nitroindole.

A simple and efficient protocol for the fluoroacetylation of indoles utilizes fluorinated acetic acids as the acylating reagents under catalyst- and additive-free conditions. nih.gov Specifically, trifluoroacetic acid can be used to directly introduce the trifluoroacetyl group onto the indole ring. acs.org This reaction is advantageous as the only byproduct is water, making it an environmentally benign process. nih.gov The reaction proceeds by activating the trifluoroacetic acid, which then acts as an electrophile, attacking the electron-rich C3 position of the indole nucleus. The high regioselectivity for the C3 position is consistent with the known reactivity patterns of indoles in electrophilic substitution reactions. stackexchange.com

Nitration of a suitable indole precursor to yield 6-nitroindole.

Subsequent C3-trifluoroacetylation of 6-nitroindole using a reagent like trifluoroacetic acid or its anhydride. nih.govacs.org

This two-step approach allows for the controlled and regioselective synthesis of this compound.

Green Chemistry Approaches in the Synthesis of Trifluoroacetyl Indole Derivatives

In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indole derivatives, to minimize environmental impact and improve efficiency. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole analogues. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. rsc.orgsciforum.net For instance, the synthesis of certain 1,2,4-triazole derivatives saw a reduction in reaction time from 27 hours under conventional heating to just 30 minutes with microwave assistance. rsc.org Microwave heating is often more efficient and uniform compared to conventional methods. sciforum.net This technology has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.govsciforum.net The synthesis of trifluoromethyl-substituted spiro-indoles has also been achieved efficiently under microwave irradiation. rsc.org These advantages suggest that microwave assistance could be effectively employed in the nitration and trifluoroacetylation steps for synthesizing this compound, potentially leading to cleaner reactions and higher throughput. sciforum.net

Ionic liquids (ILs) are increasingly utilized as environmentally benign solvents and catalysts in organic synthesis. mdpi.comtandfonline.com Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. tandfonline.comorganic-chemistry.org Protonic and chloroaluminate ILs have been effectively used as both solvent and catalyst in reactions such as the Fischer indole synthesis and Michael additions involving indoles. mdpi.comorganic-chemistry.orgresearchgate.net In many cases, ILs can be recovered and reused multiple times without a significant loss of catalytic activity, enhancing the sustainability of the process. mdpi.com

The use of water as a solvent is another cornerstone of green chemistry. A method for the synthesis of 3-acylindoles has been reported using water as the sole solvent and oxygen source, demonstrating the feasibility of conducting key indole functionalization reactions in aqueous media. acs.org

Green MediumReaction TypeAdvantagesReferences
Ionic LiquidsFischer Indole Synthesis, Michael AdditionRecyclable, Low volatility, Can act as catalyst and solvent mdpi.comtandfonline.comorganic-chemistry.org
Aqueous MediaC3-Acylation of IndolesEnvironmentally benign, Readily available acs.org

Solvent-free, or solid-state, reactions represent a highly efficient and green synthetic approach by eliminating the need for solvents, which are often a major source of chemical waste. Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. sciforum.netresearchgate.net The catalyst- and additive-free Friedel-Crafts fluoroacetylation of indoles, which produces only water as a byproduct, is another example of a process that aligns with solvent-free principles. nih.gov

Nanocatalysis offers a pathway to highly efficient and selective chemical transformations. Magnetic nanoparticles, for instance, have been used as supports for catalysts in the synthesis of bis-indole derivatives. researchgate.net These nanocatalysts can be easily recovered from the reaction mixture using an external magnet and reused, simplifying product purification and reducing waste. researchgate.net The combination of nanocatalysis with microwave irradiation under solvent-free conditions provides a powerful and sustainable platform for the synthesis of complex indole derivatives. researchgate.net

Synthetic Challenges and Methodological Limitations

The development of robust synthetic routes to this compound and its analogues is complicated by issues of functional group compatibility, selectivity, stability of reaction components, and the scalability of the procedures. These challenges necessitate careful optimization of reaction conditions and reagent selection.

The trifluoroacetylation of indoles, typically achieved through electrophilic substitution at the C3 position using reagents like trifluoroacetic anhydride (TFAA), is sensitive to the electronic nature of substituents on the indole ring. The substrate scope can be limited by the compatibility of various functional groups with the often harsh, acidic conditions of the reaction.

Research into related indole functionalization reactions demonstrates a variable tolerance for different groups. For instance, in palladium-catalyzed reactions to form trifluoromethyl-containing indoles, a range of halogen substituents (F, Cl, Br) are tolerated on the aryl moiety, though they sometimes lead to lower reaction efficiency nih.gov. Similarly, methods for the nitration of indoles, a key step in forming the 6-nitroindole precursor, have been developed to be compatible with various substituents on the indole ring. These methods show that whether the 5-position is substituted with a nitro group or a halogen, the reaction can proceed smoothly rsc.orgnih.gov. However, significant steric hindrance, such as a substituent at the 4-position, can negatively impact reaction yields rsc.orgnih.gov.

The table below illustrates the substrate scope for the nitration of various substituted indoles, which serves as a proxy for understanding the types of functional groups that can be present on the starting material before trifluoroacetylation.

Indole Substrate (N-Protected)Position of SubstituentSubstituentProduct Yield
1-Boc-indole5-BrGood to Excellent
1-Boc-indole5-NO₂Good to Excellent
1-Boc-indole6-ClMedium
1-Boc-indole7-ClGood
1-Boc-indole4-MeLow (33%)

This table is generated based on findings from analogous indole nitration reactions, which inform the potential substrate scope for precursors to trifluoroacetyl nitroindoles. rsc.orgnih.gov

Challenges arise when the indole ring is substituted with strongly electron-donating groups, which can lead to over-reactivity or side reactions, or strongly electron-withdrawing groups beyond the target nitro group, which can deactivate the ring toward electrophilic acylation. Metal-free protocols for indole synthesis and modification aim to broaden this scope by employing milder conditions, showing tolerance for a wider array of electronically diverse substituents organic-chemistry.org.

Regioselectivity: The primary challenge in the synthesis of this compound is controlling the site of trifluoroacetylation. The indole nucleus has two main positions for electrophilic attack: the C3 position of the pyrrole ring and various positions on the benzene ring.

Inherent Reactivity: The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution on an unsubstituted indole. Therefore, the direct trifluoroacetylation of 6-nitroindole is expected to yield the desired C3-acylated product.

Directing Effects of Substituents: The presence of the electron-withdrawing nitro group at the C6 position deactivates the benzene portion of the indole ring toward electrophilic attack. This effect further enhances the inherent preference for substitution at the C3 position. However, under certain conditions, particularly in Friedel-Crafts type reactions, migration of acyl groups or substitution at other positions can occur. For instance, electrophilic substitutions on indoles with an electron-withdrawing group at the C3 position direct subsequent substitutions to the benzene ring, often at C5 or C6 sci-hub.se. The synthesis of the target compound relies on having the C3 position unsubstituted prior to the acylation step. Studies on the nitration of 3-acetylindole have shown that regioselectivity can be highly dependent on reaction conditions and reagents, yielding C5-nitro or C6-nitro products selectively depending on the temperature researchgate.net. This highlights the delicate balance of directing effects that must be managed.

Stereoselectivity: For the synthesis of this compound itself, stereoselectivity is not a factor as the molecule is achiral. However, for the synthesis of more complex analogues that may contain chiral centers, controlling stereoselectivity would become a significant challenge. This would require the use of chiral catalysts or auxiliaries, which can add complexity and cost to the synthetic route.

The stability of reactants, intermediates, and the final product is a crucial consideration during the synthesis.

Reactant Stability: 6-nitroindole, the precursor, is a relatively stable compound. However, the trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), is highly reactive and moisture-sensitive, requiring anhydrous reaction conditions.

Intermediate Stability: The mechanism of trifluoroacetylation of indoles is believed to proceed through charged intermediates. Studies have provided evidence for the formation of a stable ion pair intermediate during the reaction of indoles with TFAA rsc.org. The stability of this intermediate can influence the reaction rate and outcome. The presence of a deactivating nitro group could potentially destabilize a positively charged intermediate (a sigma complex or Wheland intermediate) formed during electrophilic attack, potentially requiring more forcing reaction conditions.

Product Stability: The final product, a trifluoromethyl ketone, is generally stable. However, the presence of both a nitro group and an N-H group on the indole ring means the compound may be sensitive to strongly basic or reductive conditions. For example, the trifluoroacetyl group could be susceptible to hydrolysis under strong base, while the nitro group could be reduced by various reducing agents.

Transitioning a synthetic methodology from a laboratory scale to an industrial, multi-gram or kilogram scale introduces significant challenges.

Reagent Cost and Availability: While trifluoroacetic acid and its anhydride are common reagents, their cost can be a factor on a large scale researchgate.net. The use of expensive transition-metal catalysts, which are sometimes employed for fluorination reactions, can also hinder scalability nih.gov.

Reaction Conditions: Methods that require cryogenic temperatures, high pressures, or specialized equipment are often impractical for large-scale production. The trifluoroacetylation of indoles can be highly exothermic and may require careful thermal management to prevent side reactions and ensure safety.

Purification: Chromatographic purification is common in laboratory settings but is often undesirable for large-scale synthesis due to solvent consumption and cost. Developing methods that result in high purity products that can be isolated by crystallization or simple extraction is key for practical applications. Some modern synthetic protocols are highlighted for their operational simplicity and scalability, which makes them attractive for broader use researchgate.net. The development of a scalable, protecting-group-free route would represent a significant advancement in practicality organic-chemistry.org.

Reaction Mechanisms and Pathways of 2,2,2 Trifluoro 1 6 Nitro 3 Indolyl Ethanone and Its Core Structural Elements

Mechanistic Investigations of Indole (B1671886) Trifluoroacetylation

The introduction of a trifluoroacetyl group at the C3 position of an indole ring is a key synthetic step in the formation of 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone. This transformation, a type of Friedel-Crafts acylation, has been the subject of mechanistic studies to elucidate the roles of catalysts and reagents, as well as the nature of the intermediates involved.

Role of Catalysts and Reagents in Acylation Mechanisms

The trifluoroacetylation of indoles is most commonly achieved using trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). researchgate.net This reagent serves as the source of the trifluoroacetyl electrophile. The reaction mechanism of substituted indoles with trifluoroacetic anhydride has been studied, and experimental evidence points to the stability of an ion pair intermediate. rsc.org

While the reaction can proceed without a catalyst, particularly with electron-rich indoles, various catalysts can be employed to enhance the rate and selectivity of the acylation. These catalysts are typically Lewis acids or Brønsted acids. nih.gov

Table 1: Common Catalysts and Reagents in Indole Acylation

Catalyst/ReagentRole in Mechanism
Trifluoroacetic AnhydrideSource of the electrophilic trifluoroacetyl cation or its equivalent. researchgate.net
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)Activate the acylating agent by coordinating to a carbonyl oxygen, thereby increasing the electrophilicity of the acylium ion.
Brønsted Acids (e.g., TfOH)Can protonate the acylating agent, enhancing its electrophilicity. They can also protonate the indole ring, which can influence the reaction pathway. nih.gov
Trifluoroacetic Acid (TFA)Can act as both a solvent and a catalyst, promoting the reaction through a hydrogen-bonding network. organic-chemistry.org

Trifluoroacetic anhydride can also act as an activator for carboxylic acids in acylation reactions, forming mixed anhydrides which are potent acylating agents. mdpi.com In the context of the synthesis of the title compound, the high reactivity of trifluoroacetic anhydride often allows the reaction to proceed efficiently.

Formation and Reactivity of Iminium Intermediates

In many electrophilic substitution reactions of indoles, particularly under acidic conditions, the formation of an iminium intermediate is a key step. nih.gov Protonation of the indole at the C3 position leads to the formation of an indoleninium cation, which is in equilibrium with its iminium tautomer. This intermediate is highly electrophilic at the C2 position.

While direct evidence for an iminium intermediate in the C3-trifluoroacetylation of indole with trifluoroacetic anhydride is not extensively documented, the general principles of indole reactivity under acidic conditions suggest its potential involvement, especially in side reactions or alternative pathways. In Friedel-Crafts reactions of indoles with imines, the activation of the imine by a catalyst leads to an iminium ion which is then attacked by the nucleophilic indole. nih.gov It is plausible that under certain conditions, particularly with strong acids, protonation of the initially formed C3-acylated indole could lead to an iminium species, rendering the C2 position susceptible to nucleophilic attack.

Reaction Pathways Involving the Nitro Group on the Indole Moiety

The presence of a nitro group at the 6-position of the indole ring significantly modulates the electronic properties and reactivity of the molecule. As a strong electron-withdrawing group, it deactivates the aromatic system towards electrophilic attack and activates it towards nucleophilic substitution.

Nucleophilic and Electrophilic Substitution Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the nitro group makes the indole ring more susceptible to nucleophilic attack. Research on 1-methoxy-6-nitroindole-3-carbaldehyde has shown that this compound is an excellent substrate for nucleophilic substitution reactions, reacting regioselectively at the 2-position with various nucleophiles. nii.ac.jp This suggests that in this compound, the C2 and other positions on the benzene (B151609) ring are activated towards nucleophiles. The mechanism of nucleophilic aromatic substitution in nitroarenes generally proceeds via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. mdpi.com

Electrophilic Aromatic Substitution: The nitro group is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. nih.gov In the case of 6-nitroindole (B147325), this would direct further electrophilic substitution to the C4 and C7 positions. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The strong deactivating effect of the nitro group means that harsh reaction conditions are often required for further electrophilic substitution.

Influence of Nitro Group on Aromatic Reactivity and Electronic Properties

The nitro group exerts a strong electron-withdrawing effect through both induction and resonance. nih.gov This has several consequences for the reactivity of the 6-nitroindole moiety:

Increased Acidity of N-H: The electron-withdrawing nitro group increases the acidity of the N-H proton, making deprotonation more facile.

Activation towards Nucleophilic Attack: The depletion of electron density on the aromatic ring, particularly at the positions ortho and para to the nitro group, facilitates attack by nucleophiles.

The electronic properties of substituted nitrobenzenes have been studied, and the electrophilicity of the aromatic ring is a key factor in determining the rate of nucleophilic addition. mdpi.com

Table 2: Influence of the 6-Nitro Group on the Reactivity of the Indole Ring

PositionReactivity towards ElectrophilesReactivity towards Nucleophiles
C2DeactivatedActivated
C3Deactivated (already substituted)-
C4Deactivated, but a potential site for electrophilic attack (meta to NO₂)Activated (ortho to NO₂)
C5Deactivated (ortho to NO₂)Activated
C7Deactivated, but a potential site for electrophilic attack (meta to NO₂)Activated (ortho to NO₂)

Mechanistic Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group attached to the carbonyl carbon plays a significant mechanistic role due to its strong electron-withdrawing nature. mdpi.com This influence is primarily exerted through a strong negative inductive effect (-I effect).

The primary mechanistic consequence of the trifluoromethyl group is the significant increase in the electrophilicity of the carbonyl carbon. This makes the ethanone (B97240) moiety highly susceptible to nucleophilic attack. In reactions of indoles with aromatic trifluoromethyl ketones, the high electrophilicity of the ketone is a key factor driving the reaction. nih.gov

The presence of the -CF₃ group also stabilizes the negative charge that develops on the oxygen atom in the tetrahedral intermediate formed upon nucleophilic addition to the carbonyl group. This stabilization of the intermediate can lead to faster reaction rates and can also influence the equilibrium position of reversible reactions. Furthermore, the trifluoromethyl group can impact the acidity of adjacent C-H bonds, potentially influencing enolate formation and subsequent reactions. The high metabolic stability of the C-F bond also means that the trifluoromethyl group is often retained in subsequent chemical transformations. mdpi.com

Electronic Effects and Inductive Properties

The indole ring is an aromatic heterocyclic system with a degree of intrinsic electron-donating character. However, in this compound, this is overwhelmingly counteracted by the potent electron-withdrawing nature of the two substituents.

The 6-Nitro Group (-NO₂): This group is a powerful deactivating substituent that withdraws electron density from the indole ring system through two primary mechanisms. libretexts.org It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. lumenlearning.com Additionally, it exhibits a strong negative resonance effect (-M or -R), delocalizing the π-electrons of the benzene portion of the indole ring onto the nitro group. libretexts.org This combined effect significantly reduces the electron density of the carbocyclic ring. A general trend shows that electron-withdrawing groups (EWGs) shift the maximum absorbance wavelength of indole to the red. nih.gov

The 3-Trifluoroacetyl Group (-COCF₃): This substituent is also a very strong electron-withdrawing group. The carbonyl group deactivates the ring through both inductive and resonance effects. This is further intensified by the trifluoromethyl (-CF₃) moiety, which is one of the strongest inductively electron-withdrawing groups in organic chemistry. This potent -I effect polarizes the carbonyl carbon, making it highly electrophilic and significantly reducing the nucleophilicity of the C3 position of the indole ring.

The cumulative effect of these two groups renders the entire indole nucleus electron-deficient. The directing effects of these substituents are also crucial; activating groups typically direct electrophilic substitution to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.org

Substituent Inductive Effect (-I) Resonance Effect (-R/-M) Overall Effect on Ring
-NO₂ Strong Strong Strongly Deactivating
-COCF₃ Very Strong Strong Strongly Deactivating

Table 1. Summary of Electronic Effects of Substituents.

Impact on Reaction Selectivity and Pathway Diversion

The profound electronic modifications imposed by the nitro and trifluoroacetyl groups divert the reactivity of the indole core away from its typical pathways. Unsubstituted indoles are electron-rich and characteristically undergo electrophilic substitution at the C3 position. In this compound, this reactivity is completely inverted.

The C3 position, normally the center of nucleophilicity, is now part of a highly electrophilic trifluoroacetyl group. This makes the C3-carbon susceptible to attack by nucleophiles. Furthermore, the strong deactivation of the ring by both substituents makes traditional electrophilic aromatic substitution reactions exceedingly difficult.

Instead, the electron-poor nature of the molecule opens up alternative reaction pathways:

Nucleophilic Attack: The molecule is primed for reactions with electron-rich species. researchgate.net For instance, 3-nitroindoles can serve as Michael acceptors or dipolarophiles. researchgate.net They have also been shown to act as N-centered nucleophiles in reactions with para-quinone methides. mdpi.com

Dearomatization Reactions: The electrophilic character of 3-nitroindoles has made them model substrates for dearomatization strategies, enabling a wide range of C2-C3 functionalizations. researchgate.net

Controlled Site Selectivity: By installing directing groups at the N1 position, C-H functionalization can be selectively guided to other, less reactive positions on the indole ring, such as C2 or C7, bypassing the deactivated C3 and carbocyclic ring positions. chim.it

Compound Type Typical Reactivity at C3 Expected Reactivity in this compound
Unsubstituted Indole Nucleophilic (Electrophilic Attack) Electrophilic (Nucleophilic Attack)
Substituted Indole Activated for Electrophilic Attack Deactivated for Electrophilic Attack
Substituted Indole --- Activated for Nucleophilic Aromatic Substitution

Table 2. Comparison of Indole Reactivity.

Cyclization and Rearrangement Mechanisms

Intramolecular Cyclization Processes in Indole Formation

The synthesis of the core 6-nitroindole structure can be achieved through various intramolecular cyclization methods. Two prominent examples are the Fischer and Bartoli indole syntheses.

Fischer Indole Synthesis: This is a classic and versatile method for forming indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com To generate a 6-nitroindole, a (4-nitrophenyl)hydrazine would be used as the starting material. The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. nih.gov A key step is a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which forms a new C-C bond. wikipedia.orgchemtube3d.com Subsequent cyclization and elimination of ammonia (B1221849) under acidic catalysis yields the final aromatic indole. nih.gov The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgsharif.edu

Bartoli Indole Synthesis: This reaction is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com While it typically yields 7-substituted products, it is a key reaction involving nitroarenes to form the indole core. The mechanism begins with the addition of the Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. wikipedia.orgquimicaorganica.org A second equivalent of the Grignard reagent adds to the nitrosoarene. A crucial nih.govnih.gov-sigmatropic rearrangement follows, facilitated by a sterically bulky ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com The resulting intermediate then undergoes intramolecular cyclization and subsequent workup to form the indole ring. jk-sci.comonlineorganicchemistrytutor.com

Detailed Mechanisms of Amino-Claisen and Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The nih.govnih.gov-sigmatropic rearrangement is a key step in many indole syntheses and modifications. chemtube3d.com

Amino-Claisen Rearrangement: This is the nitrogen analog of the more common Claisen rearrangement and involves the nih.govnih.gov-sigmatropic shift of an N-allyl arylamine. wikipedia.org The reaction typically requires more drastic thermal conditions than its oxygen counterpart, but can be facilitated by Lewis acids like ZnCl₂. The mechanism is believed to be a concerted process proceeding through a cyclic, chair-like transition state. wikipedia.orgorganic-chemistry.org The rearrangement of an N-allylaniline derivative results in the formation of a 2-allylaniline, a valuable precursor that can be converted into an indole via palladium-catalyzed cyclization.

General nih.govnih.gov-Sigmatropic Rearrangements: These rearrangements are fundamental to indole chemistry. nsf.govmdpi.com The Fischer indole synthesis, for example, hinges on a nih.govnih.gov-sigmatropic rearrangement where the breaking bond is between two nitrogen atoms and the new bond forms between two carbon atoms. chemtube3d.com In the Bartoli synthesis, a nih.govnih.gov-sigmatropic shift is also a critical step after the formation of the key intermediate from the nitrosoarene. wikipedia.orgonlineorganicchemistrytutor.com These reactions are governed by the Woodward-Hoffmann rules, which predict a suprafacial pathway for these six-electron systems. wikipedia.orgwikipedia.org

1,2-Migration Reactions of Substituents on Indole Ring

Substituents on the indole ring can undergo migration, typically from the C3 to the C2 position, under acidic conditions. This process, sometimes called a "dance reaction," provides a route to 2-substituted indoles which can be challenging to synthesize directly. jst.go.jp

The mechanism for this 1,2-migration is generally initiated by the protonation of the indole ring at the C3 position. This creates an indoleninium cation intermediate, which places a partial positive charge on the C2 carbon. jst.go.jp This cationic character at C2 facilitates the 1,2-shift of a substituent (such as an alkyl or aryl group) from the C3 to the C2 position. The migration proceeds to form a more stable cationic intermediate, which then undergoes deprotonation to rearomatize the ring and yield the thermodynamically stable 2-substituted indole product. jst.go.jp Strong acids like trifluoromethanesulfonic acid (TfOH) have been shown to be effective in promoting these migrations. jst.go.jpnih.gov

Catalytic Cycle Elucidation

Catalysis, particularly with transition metals like palladium and rhodium, is central to the functionalization of indoles. nih.govnih.govnih.gov These catalytic cycles allow for the formation of C-C and C-N bonds at various positions on the indole ring under controlled conditions.

A representative catalytic cycle for a palladium-catalyzed C-H functionalization, such as the synthesis of N-benzoylindoles, can be described as follows: mdpi.com

Coordination: The Pd(II) catalyst first coordinates to an olefin within the substrate. mdpi.com

Amidopalladation: An intramolecular insertion of the alkene into the Pd-N bond occurs, forming a new alkyl-Pd(II) intermediate. mdpi.com

β-Hydride Elimination: The resulting alkyl-palladium species undergoes β-hydride elimination, which releases the cyclized product precursor and forms a palladium-hydride (Pd-H) species. mdpi.com

Isomerization/Aromatization: The intermediate product spontaneously isomerizes to form the stable, aromatic indole. mdpi.com

Catalyst Regeneration: The resulting Pd(0) is reoxidized back to the active Pd(II) state by an oxidant (like benzoquinone), allowing the catalytic cycle to continue. mdpi.com

Similar principles apply to other catalytic reactions. For instance, in rhodium-catalyzed C-H activation, an active Rh complex is generated, which then forms a rhodacycle intermediate with the indole substrate. nih.gov This intermediate couples with another reactant (e.g., an alkyne), followed by reductive elimination to release the functionalized product and regenerate the active catalyst. nih.gov These catalytic cycles are fundamental for creating complex indole derivatives from simpler precursors. researchgate.net

Radical and Photochemical Reaction Mechanisms

The study of radical and photochemical reactions of this compound is informed by the behavior of its core structural elements: the indole ring, the nitro substituent, and the trifluoroacetyl group. While specific research on the combined molecule is not extensively documented, a comprehensive understanding can be built by examining the known reactivity of these components. The presence of both a strong electron-withdrawing nitro group and a trifluoroacetyl group at positions 6 and 3 respectively, significantly influences the electronic properties of the indole nucleus, thereby dictating its behavior under radical and photochemical conditions.

The indole core is susceptible to radical attack and can participate in various photochemical transformations. However, the substituents play a crucial role in modulating these pathways. The nitroaromatic group is a known photoactive component, often initiating reactions through excitation, while the trifluoroacetyl group, a potent electron-accepting moiety, can influence the stability of radical intermediates and the nature of the excited states.

Inferred Radical Reaction Pathways

Radical reactions are characterized by the involvement of species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. youtube.com For the indole nucleus, radical reactions can lead to substitution, addition, or cyclization.

Initiation: Radical reactions involving this compound can be initiated by thermal or photochemical homolysis of a weak bond in a radical initiator (e.g., AIBN) or by single-electron transfer (SET) processes. researchgate.net

Propagation: A generated radical can then react with the indole derivative. The electron-deficient nature of the substituted indole ring, due to the nitro and trifluoroacetyl groups, would likely direct radical attack. The C2 position of the indole ring is a common site for radical addition.

Termination: The reaction ceases when radicals combine to form a stable molecule. youtube.com

Visible-light-induced dearomatization of electron-deficient indole derivatives has been shown to be an efficient method for creating functionalized indolines. acs.org This suggests that this compound could undergo similar transformations, where a radical adds to the indole core, leading to a dearomatized intermediate that can be further functionalized.

The trifluoroacetyl group itself can be introduced via radical pathways. researchgate.net While in this specific molecule the group is already present, its influence on further radical reactions is significant. It enhances the electrophilicity of the indole ring, making it more susceptible to nucleophilic radical attack.

Reaction Type Core Structural Element Typical Conditions Potential Outcome for the Target Compound
Radical AdditionIndole NucleusRadical initiator (e.g., AIBN), heat or lightAddition of radicals to the C2 or other positions of the indole ring, potentially leading to functionalized indolines.
DearomatizationIndole NucleusVisible light, photocatalystAsymmetric dearomative hydroalkylation, leading to chiral 2,3-disubstituted indolines. acs.org
CyclizationIndole NucleusRadical initiator, intramolecular reactionIf a suitable radical precursor is attached to the molecule, intramolecular cyclization onto the indole ring or the benzene portion could occur. researchgate.net

Plausible Photochemical Reaction Mechanisms

Photochemical reactions are initiated by the absorption of light, leading to an electronically excited state with distinct reactivity compared to the ground state. The nitroaromatic and carbonyl functionalities in this compound are key chromophores that can initiate photochemical processes.

The photochemistry of nitroaromatic compounds is rich and can involve several pathways, including:

Photoreduction of the Nitro Group: Upon UV irradiation, particularly in the presence of a hydrogen donor, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. For instance, N-(2-chlorobenzoyl)-5-nitroindole, when subjected to photochemical conditions, resulted in the reduction of the nitro group to an amino group. nih.gov

Photo-cleavage: In related systems like 1-acyl-7-nitroindolines, UV irradiation can lead to the cleavage of the acyl group, a process used in photolabile protecting groups. nih.gov This suggests the possibility of C-C bond cleavage between the indole ring and the trifluoroacetyl group under certain photochemical conditions.

The trifluoroacetyl group, containing a carbonyl moiety, can also participate in photochemical reactions typical of ketones, such as:

Norrish Type I and Type II Reactions: Although less common for trifluoroacetyl groups compared to other ketones, these pathways involving cleavage of the C-C bond adjacent to the carbonyl or intramolecular hydrogen abstraction could be considered.

Photoaddition: α,α,α-Trifluoroacetophenone is known to undergo photoaddition to benzene. rsc.org This suggests that the excited state of the trifluoroacetyl-indole moiety could potentially react with other molecules.

Furthermore, the indole nucleus itself is photoactive and can undergo reactions such as [2+2] cycloadditions and photocyclizations. nih.govacs.org The presence of electron-withdrawing groups is known to influence these reactions. For example, visible-light-induced catalytic asymmetric dearomative hydroalkylation of electron-deficient indoles has been reported. acs.org

Reaction Type Core Structural Element Typical Conditions Potential Outcome for the Target Compound
Photoreduction6-Nitro GroupUV light, hydrogen donor solventReduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. nih.gov
Photo-cleavageTrifluoroacetyl GroupUV lightCleavage of the bond between the indole C3 and the carbonyl carbon. nih.gov
PhotocyclizationIndole NucleusUV or visible lightIntramolecular cyclization if a suitable reacting partner is present on a substituent. nih.gov
Photoinduced OxidationIndole NucleusUV light, air/oxygenOxidation of the indole ring, potentially leading to cleavage of the C2-C3 double bond. rsc.org

Advanced Spectroscopic and Diffraction Based Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides precise information about the molecular structure, connectivity, and the electronic environment within the molecule.

High-resolution ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of the molecule. The presence of the trifluoroacetyl substituent at the C3 position and the nitro group at the C6 position significantly influences the chemical shifts of the indole (B1671886) ring's protons and carbons due to their strong electron-withdrawing nature.

In the ¹H NMR spectrum, the absence of a signal in the typical region for the indole H3 proton (around 7.0-7.5 ppm) confirms the substitution at this position. The remaining aromatic protons (H2, H4, H5, H7) and the N-H proton will appear as distinct signals, with their chemical shifts and coupling patterns providing definitive evidence for the 6-nitro substitution pattern. The N-H proton is expected to be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides complementary information. A key feature is the presence of two quartets corresponding to the trifluoroacetyl group, a result of coupling between the carbon and fluorine atoms (¹J-CF and ²J-CF). Based on analogous 3-trifluoroacetylindoles, the carbonyl carbon is expected around δ 176 ppm, and the trifluoromethyl carbon is anticipated around δ 116 ppm. nih.gov The signals for the eight carbons of the 6-nitroindole (B147325) core will be shifted according to the electronic effects of the substituents.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities Data are predicted based on general indole chemistry and substituent effects. The exact values require experimental determination.

ProtonExpected Chemical Shift (ppm)Multiplicity
NH > 11.0Broad Singlet
H 28.5 - 8.8Singlet
H 47.8 - 8.1Doublet
H 58.2 - 8.5Doublet of Doublets
H 78.8 - 9.1Doublet

Table 2: Expected ¹³C NMR Chemical Shifts Data are predicted based on general indole chemistry and published data for similar compounds. nih.gov The exact values require experimental determination.

CarbonExpected Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C 2135 - 140Singlet
C 3110 - 115Singlet
C 3a130 - 135Singlet
C 4120 - 125Singlet
C 5118 - 122Singlet
C 6142 - 146Singlet
C 7115 - 120Singlet
C 7a125 - 130Singlet
C =O175 - 178Quartet
C F₃115 - 118Quartet

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine-containing compounds. For this compound, this method is used to confirm the presence and electronic environment of the trifluoroacetyl (-COCF₃) group.

The spectrum is expected to show a single resonance, a singlet, corresponding to the three magnetically equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal provides valuable information. The typical chemical shift range for a trifluoroacetyl group attached to a carbon atom is between -67 and -85 ppm relative to CFCl₃. scispace.com For closely related 3-trifluoroacetylindoles, the ¹⁹F signal has been reported at approximately -71.0 ppm. nih.gov The precise shift is sensitive to the electronic environment, solvent, and concentration, offering a probe into intermolecular interactions.

Time-course NMR, also known as kinetic NMR, is a powerful technique for monitoring the progress of a chemical reaction in real-time directly in the NMR tube. This method could be applied to study the synthesis of this compound, for instance, in the reaction of 6-nitroindole with trifluoroacetic anhydride (B1165640) (TFAA).

By acquiring a series of NMR spectra at regular intervals, one can observe the gradual disappearance of reactant signals and the concurrent appearance of product signals. For the trifluoroacetylation of 6-nitroindole, key spectral changes to monitor would include:

In ¹H NMR: The disappearance of the singlet corresponding to the H3 proton of the 6-nitroindole starting material.

In ¹H NMR: The appearance and increase in intensity of the characteristic signals for the aromatic protons of the final product.

In ¹⁹F NMR: The appearance and growth of the singlet at approximately -71.0 ppm corresponding to the -CF₃ group of the product.

Plotting the concentration of reactants and products (determined by signal integration) against time allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions.

Vibrational Spectroscopy (IR, FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies upon absorbing infrared radiation. vscht.cz

The FT-IR spectrum of this compound is expected to display a series of distinct absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, usually in the 3100-3150 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band is characteristic of the carbonyl (C=O) stretching vibration of the ketone. Due to the electron-withdrawing effect of the adjacent CF₃ group, this band is expected at a higher frequency than a typical aryl ketone, likely in the range of 1700-1730 cm⁻¹.

NO₂ Stretches: The nitro group will give rise to two distinct, strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

C-F Stretches: The carbon-fluorine bonds of the trifluoromethyl group lead to very strong and characteristic absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1620 cm⁻¹ region correspond to the C=C stretching vibrations within the indole aromatic system.

Table 3: Expected Characteristic IR Absorption Bands Data are predicted based on established group frequencies. vscht.cz The exact values require experimental determination.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3300 - 3500Medium, Sharp
Aromatic C-HStretch3100 - 3150Medium
Ketone C=OStretch1700 - 1730Strong, Sharp
Nitro NO₂Asymmetric Stretch1500 - 1560Strong
Nitro NO₂Symmetric Stretch1345 - 1385Strong
Trifluoromethyl C-FStretch1100 - 1300Very Strong
Aromatic C=CStretch1450 - 1620Medium to Weak

While experimental IR and Raman spectra provide valuable data on functional groups, a complete and unambiguous assignment of all vibrational bands, especially in the complex fingerprint region, requires computational support. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are employed to calculate the theoretical vibrational frequencies of the molecule. nih.gov

The calculated harmonic frequencies are often systematically scaled to better match the experimental values, accounting for anharmonicity and method limitations. A crucial part of this analysis is the calculation of the Potential Energy Distribution (PED). nist.gov PED analysis allows for the quantitative determination of the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal vibrational mode. This detailed breakdown enables a precise assignment of each calculated frequency to the specific motions within the molecule, moving beyond simple group frequency correlations and providing a deeper understanding of the molecule's vibrational dynamics. For a molecule with multiple interacting functional groups like this compound, a PED analysis would be essential for accurately assigning the C-N, C-C, C-F, and C=O vibrations and understanding their coupling.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of novel compounds. High-Resolution Mass Spectrometry (HR-MS), particularly with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of a compound's molecular formula.

For this compound (Molecular Formula: C₁₀H₅F₃N₂O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 259.0328 m/z. An experimental HR-MS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would serve as definitive confirmation of the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers significant insight into the compound's structure. Based on the known fragmentation of related nitroindole and trifluoroacetyl compounds, a plausible fragmentation pathway for this compound can be proposed. tsijournals.comnih.gov

Key expected fragmentation pathways include:

Loss of the trifluoromethyl radical (•CF₃): Alpha-cleavage adjacent to the carbonyl group is common for trifluoromethyl ketones. This would result in the formation of a prominent acylium ion.

Loss of the nitro group (NO₂): A characteristic fragmentation for nitroaromatic compounds involves the loss of NO₂ (46 Da), often followed by the loss of CO. tsijournals.com

Cleavage of the trifluoroacetyl group: The entire COCF₃ group may be lost, leading to a fragment corresponding to the 6-nitroindole cation.

Loss of NO and HNO₂: Nitro compounds can also exhibit losses of NO (30 Da) and HNO₂ (47 Da). nih.gov

A study on 5-nitro-2-aryl-1H-indole-3-carboxaldehydes demonstrated that fragmentation of the nitroindole core is a primary pathway. tsijournals.com Similarly, research on N-trifluoroacetyl indole derivatives has detailed the fragmentation involving the fluorinated acyl group. nih.gov The combination of these patterns would be expected for the title compound.

Table 1: Predicted Major Mass Fragments for this compound

Fragment Ion Proposed Structure
[M - CF₃]⁺ 6-nitro-3-indolylcarbonyl cation
[M - NO₂]⁺ 3-(trifluoroacetyl)-indole cation
[M - COCF₃]⁺ 6-nitroindole cation

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of structure and detailed geometric parameters, including bond lengths, bond angles, and the conformation of the molecule. Although a crystal structure for this compound has not been reported, studies on highly similar compounds, such as N-(3-trifluoroacetylindol-7-yl)acetamides, have successfully yielded single crystals suitable for X-ray analysis, demonstrating the feasibility of this characterization. nih.gov Such an analysis would confirm the connectivity of the trifluoroacetyl group at the C3 position of the 6-nitroindole scaffold.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

From a single-crystal X-ray analysis, the precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles can be obtained. For this compound, this data would reveal key structural features, such as the planarity of the indole ring system and the orientation of the nitro and trifluoroacetyl substituents. Based on crystallographic data from related indole structures, representative geometric parameters can be anticipated. researchgate.netresearchgate.net

Table 2: Representative Bond Lengths and Angles for Indole and Related Moieties

Parameter Bond/Angle Typical Value
Bond Length C-N (indole ring) ~1.37-1.38 Å
C=C (indole ring) ~1.36-1.45 Å
C-NO₂ ~1.46-1.48 Å
N=O ~1.22-1.24 Å
C-C (keto-indole) ~1.48-1.50 Å
C=O ~1.21-1.23 Å
C-CF₃ ~1.53-1.55 Å
C-F ~1.33-1.35 Å
Bond Angle C-N-O (nitro) ~117-119°
O-N-O (nitro) ~123-125°
C-C-O (ketone) ~118-122°

Dihedral angles are particularly important for describing the molecule's conformation. Key dihedral angles would include the one defining the twist of the nitro group relative to the benzene (B151609) ring and the angle describing the orientation of the trifluoroacetyl group relative to the pyrrole (B145914) ring of the indole. In many nitro-substituted quinolines and indoles, the nitro group is only slightly twisted from the plane of the aromatic ring. nih.gov

Crystallographic Data for Polymorphic Studies (if chemically relevant to reactivity)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or phases. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point, which can in turn influence its chemical reactivity in the solid state. To date, no polymorphic studies have been reported for this compound. A crystallographic investigation would be the first step in identifying whether different crystal packing arrangements (polymorphs) could be obtained by varying crystallization conditions.

Supramolecular Assembly Exploration (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.goviucr.orgmdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified.

For this compound, the Hirshfeld surface would be shaped by several key functional groups capable of forming non-covalent interactions:

Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups are potent acceptors. This would likely lead to strong N-H···O hydrogen bonds, appearing as distinct bright red spots on the d_norm map.

Halogen Interactions: The fluorine atoms of the trifluoromethyl group can participate in various weak interactions, including C-F···H contacts.

π-π Stacking: The planar indole ring system could engage in π-π stacking interactions with adjacent molecules, contributing to crystal stability.

Other Contacts: A significant portion of the molecular surface would be involved in weaker van der Waals interactions, primarily H···H, C···H, and O···H contacts.

Computational Chemistry and Theoretical Studies on 2,2,2 Trifluoro 1 6 Nitro 3 Indolyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. wikipedia.orgopenaccessjournals.com It is frequently employed to predict geometries, energies, and reactivity patterns in organic compounds. researchgate.netmdpi.com For a molecule like 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone, DFT would provide fundamental insights into its molecular characteristics.

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this would involve determining the preferred orientation of the trifluoroethanone group relative to the indole (B1671886) ring.

Conformational analysis would explore different rotational isomers (rotamers), particularly around the C3-C(O) bond connecting the ethanone (B97240) group to the indole ring. By calculating the relative energies of these conformers, the most stable, low-energy structure can be identified, which is essential for all subsequent property calculations. Studies on substituted indoles often reveal that the planarity of the indole ring is largely maintained, while substituents can have various preferred orientations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-CF3~1.53 Å
Bond LengthN-O (nitro)~1.22 Å
Bond AngleC-C(O)-C~118°
Dihedral AngleC2-C3-C(O)-CF3Variable (Conformer Dependent)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), and the LUMO energy is related to the electron affinity (electron-accepting ability).

For this compound, the analysis would likely show the HOMO localized primarily on the electron-rich indole ring system. In contrast, the LUMO would be expected to be distributed over the electron-withdrawing nitro (-NO2) and trifluoroethanone (-COCF3) groups. taylorandfrancis.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Likely localized on the indole ring
LUMO-3.0Likely localized on nitro and ketone groups
HOMO-LUMO Gap (ΔE)4.5Indicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.dedeeporigin.com It is used to predict how a molecule will interact with other charged species and to identify sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, positive potential would likely be found near the indole N-H proton and potentially on the carbon atoms attached to the electron-withdrawing groups.

Mechanistic Studies using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. nih.govresearchgate.net This includes identifying intermediates, transition states, and calculating the activation energies that govern the reaction rate.

To study a potential reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, computational chemists would model the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS structure and its energy (the activation barrier) is key to understanding the reaction's feasibility and kinetics. copernicus.org

For instance, the reaction with a nucleophile would be modeled by calculating the geometry and energy of the reactants, the transition state for the nucleophilic attack, and the final product. The trifluoromethyl group is known to significantly enhance the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. nih.govresearchgate.net Computational studies could compare different potential reaction pathways to determine the most favorable one. copernicus.orgnih.gov

Computational Simulation of Solvent Effects on Reaction Mechanisms5.3. Theoretical Studies on Non-Covalent Interactions5.4. Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective5.4.1. Computational Docking Studies for Molecular Interactions and Binding Affinity (Mechanistic, not therapeutic outcomes)5.4.2. Analysis of Enzyme Inhibition Mechanisms through Molecular Modeling

No data tables or detailed research findings could be included as no specific computational chemistry studies for this compound were found.

Derivatization Strategies and Synthesis of Structural Analogues of 2,2,2 Trifluoro 1 6 Nitro 3 Indolyl Ethanone

Functionalization at Various Positions of the Indole (B1671886) Ring

The indole nucleus is a privileged structure in medicinal chemistry, and methods for its selective functionalization are of significant interest. The benzene (B151609) core of the indole ring (positions C4, C5, C6, and C7) is generally less reactive than the C2 and C3 positions of the pyrrole (B145914) ring. However, advanced synthetic strategies, including directed C-H activation, have enabled the selective modification of these positions.

C-H Activation and Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the atom-economical synthesis of complex molecules. For the indole scaffold, achieving site selectivity, particularly on the benzene ring, has been a considerable challenge. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. To overcome this, directing group strategies are often employed to guide transition metal catalysts to specific C-H bonds.

For a substrate like 2,2,2-trifluoro-1-(6-nitro-3-indolyl)ethanone, the existing nitro group at the C6 position deactivates the benzene ring towards electrophilic substitution. However, C-H activation methodologies can provide a viable route for functionalization. Strategies have been developed for the site-selective C-H functionalization of indoles at the C4, C5, and C7 positions. nih.govacs.org These methods often involve the installation of a directing group on the indole nitrogen. For instance, a removable pivaloyl group at the C3 position has been used to direct palladium-catalyzed arylation to the C4 position. nih.gov Similarly, different directing groups on the indole nitrogen can steer palladium or copper catalysts to achieve arylation at the C7 or C6 positions, respectively. acs.org

Given that the C3 position of the target molecule is already substituted with a trifluoroacetyl group, this group itself could potentially act as a directing group, or a separate directing group could be installed on the indole nitrogen to achieve selective functionalization at the C2, C4, C5, or C7 positions. Palladium-catalyzed C-H functionalization reactions are versatile and can be used to introduce a variety of substituents, including aryl, alkenyl, and alkyl groups. nih.govbeilstein-journals.org

Table 1: C-H Activation Strategies for Indole Functionalization
PositionStrategyCatalyst/ReagentsPotential Application to Target Compound
C2N-directing group (e.g., N-(2-pyridyl)sulfonyl)Pd(OAc)2, oxidantIntroduction of substituents at the C2 position.
C4C3-directing group (e.g., pivaloyl)Pd(PPh3)2Cl2, Ag2O, DBUThe trifluoroacetyl group at C3 could potentially direct functionalization to C4.
C5C3-directing group (e.g., pivaloyl)CuTc, dtpbyThe trifluoroacetyl group at C3 could potentially direct functionalization to C5.
C7N-directing group (e.g., N-P(O)tBu2)Pd(OAc)2, ligandInstallation of a suitable directing group on the nitrogen could enable C7 functionalization.

Synthesis of N-Substituted and N-Unsubstituted Indole Derivatives

Modification at the indole nitrogen can significantly impact the biological and physicochemical properties of the resulting compounds. Both N-substituted and N-unsubstituted analogues of this compound can be synthesized through various methods.

The synthesis of N-substituted 6-nitroindoles can be achieved through the alkylation or arylation of the corresponding N-unsubstituted indole. This typically involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide).

For the synthesis of N-unsubstituted 6-nitroindoles, one common route is the Fischer indole synthesis. youtube.commdpi.comalfa-chemistry.com This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 6-nitroindole (B147325) derivatives, 4-nitrophenylhydrazine (B89600) would be a key starting material. The choice of the carbonyl component would determine the substituent at the C2 and C3 positions of the indole ring. To introduce the trifluoroacetyl group at the C3 position, a trifluoromethyl-containing ketone would be required.

A simple and practical method for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds has also been developed, proceeding via a transition metal-free C-C and C-N bond formation. rsc.org

Synthesis of Trifluoromethylated Heterocyclic Compounds Utilizing the Trifluoroacetyl Group as a Building Block

The trifluoroacetyl group at the C3 position of the target molecule is a valuable functional handle that can be used to construct other trifluoromethylated heterocycles. Trifluoromethyl-containing building blocks are highly sought after in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. sigmaaldrich.comossila.com

For example, the 1,3-dicarbonyl-like nature of the trifluoroacetyl group can be exploited in condensation reactions with dinucleophiles to form various heterocyclic rings. Reaction with hydrazines can lead to the formation of trifluoromethylated pyrazoles. nih.govrsc.orgnih.govrsc.orgnih.gov Similarly, reaction with amidines or other 1,3-dinucleophiles could yield trifluoromethylated pyrimidines or other six-membered heterocycles.

The synthesis of trifluoromethylpyridines can be achieved by constructing the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.govgoogle.com The trifluoroacetyl group of the indole could potentially be cleaved and utilized as a synthon, or the indole itself could be a part of a larger cyclization strategy to form a fused pyridinyl-indole system.

Design and Synthesis of Specific Indolyl-Containing Hydrazides and Related Conjugates

The ketone functionality of the trifluoroacetyl group readily undergoes condensation reactions with hydrazides to form hydrazones. This provides a straightforward method for synthesizing a diverse library of indolyl-containing hydrazide-hydrazone conjugates. nih.govderpharmachemica.comrsc.orgmdpi.comnih.gov

The general procedure involves the reaction of this compound with a desired hydrazide in a suitable solvent, often with acid catalysis. A wide variety of hydrazides can be employed, allowing for the introduction of diverse chemical moieties to the core structure. This approach is highly modular and enables the rapid generation of analogues for biological screening.

Table 2: Synthesis of Indolyl-Containing Hydrazones
ReactantsReaction TypeProductKey Features
This compound + Substituted HydrazideCondensationIndolyl-hydrazone conjugateModular synthesis, allows for diverse substitution patterns on the hydrazide moiety.

Synthetic Utility and Applications in Organic Transformations

2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone as a Synthetic Intermediate

The indole (B1671886) framework is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The title compound, this compound, is a particularly valuable synthetic intermediate due to the presence of two strong electron-withdrawing groups. The trifluoroacetyl group at the C3 position and the nitro group at the C6 position synergistically decrease the electron density of the indole ring system.

This electronic modification significantly alters the typical reactivity of the indole nucleus. While unsubstituted indoles are electron-rich and readily undergo electrophilic substitution at C3, this compound's C3 position is blocked and the ring is deactivated. Instead, its electrophilic character is enhanced, making it an excellent substrate for nucleophilic additions or dearomatization reactions. Specifically, the C2 position becomes susceptible to attack by electron-rich species. This reactivity has been exploited in related 3-nitroindole systems to participate in cycloaddition and annulation reactions, generating diverse and complex substituted indolines.

The multiple functional groups present distinct handles for sequential chemical modifications, as detailed in the table below.

Table 1: Potential Reactive Sites and Transformations for this compound
Reactive SiteType of TransformationPotential Products
C6-Nitro Group (-NO₂)Reduction6-Aminoindole derivatives
C3-Trifluoroacetyl Group (-COCF₃)Carbonyl Chemistry (e.g., reduction, addition)Alcohols, alkenes, hydrazones
Indole C2-PositionNucleophilic Addition / AnnulationSpirocyclic or fused indolines
Pyrrole (B145914) RingReductionIndoline (B122111) derivatives

Applications in the Synthesis of Complex Natural Product Scaffolds and Bioactive Molecules

The indole skeleton is a recurring motif in a vast array of natural products and biologically active molecules. cas.cnresearchgate.net 3-Nitroindole derivatives, in particular, serve as key intermediates in the synthesis of complex organic molecules with demonstrated biological activity. cas.cnresearchgate.netacs.org The electrophilic nature of the C2-C3 double bond in these compounds allows them to act as versatile Michael acceptors or dipolarophiles.

This reactivity enables access to intricate molecular scaffolds, such as pyrrolo[3,4-b]indoles, through cycloaddition reactions. researchgate.net Although direct examples employing this compound are not prevalent in the literature, its structural features make it an ideal candidate for similar transformations. The subsequent reduction of the nitro group to an amine and further functionalization can lead to a diverse library of compounds for drug discovery screening. The trifluoroacetyl group not only activates the molecule for initial transformations but can also be modified at a later stage or retained, as trifluoromethylated ketones are themselves important pharmacophores.

Role as a Privileged Synthon in Heterocyclic Chemistry

A "privileged synthon" is a molecular building block that can be efficiently converted into a variety of complex structures, particularly those with therapeutic relevance. The indole nucleus is considered a privileged structure, and this compound can be viewed as a privileged synthon for advanced heterocyclic synthesis. nih.gov

Its utility stems from the orthogonal reactivity of its functional groups. The nitro group can be readily converted into an amine, which can then participate in a wide range of C-N bond-forming reactions to build fused or appended heterocyclic rings. The trifluoroacetyl moiety offers a site for carbonyl chemistry. Most importantly, the electron-deficient indole core facilitates dearomatization reactions, providing access to three-dimensional spirocyclic and fused indoline structures that are highly sought after in medicinal chemistry. nih.gov This multifaceted reactivity allows chemists to generate significant molecular diversity from a single, well-defined starting material.

Carbonylation Reactions for Indole Construction and Functionalization

Carbonylation reactions, which introduce a carbonyl group into a molecule, are a powerful tool in organic synthesis. beilstein-journals.org For indoles, direct C-H carbonylation has emerged as an efficient strategy for producing valuable derivatives like indole-3-carboxylates and indol-3-yl ketones. acs.orgnih.gov These reactions are typically catalyzed by transition metals such as palladium and rhodium and often target the nucleophilic C3 position of the indole ring. cas.cnacs.org

In the case of this compound, the C3 position is already substituted. Therefore, direct carbonylation would need to be directed to other positions, such as C2 or C7. While methods exist for C2 and C7 C-H carbonylation, they generally rely on installing a directing group on the indole nitrogen. nih.govnih.gov The strong electron-withdrawing nature of the substituents on the target compound would likely render the indole nucleus less reactive toward standard palladium- or rhodium-catalyzed C-H activation cycles, presenting a significant challenge for this transformation. However, carbonylation of a pre-functionalized derivative, such as a 2-halo or 7-halo-indole, could be a viable alternative pathway. nih.gov

Reductive Transformations (e.g., N-trifluoroethylation, N-trifluoroacetylation to indolines)

The functional groups of this compound are highly amenable to reductive transformations. The indole core itself can be reduced to the corresponding indoline. This transformation is often a key step in the synthesis of bioactive alkaloids.

Recent advancements have demonstrated a metal-free, switchable method for the reductive N-trifluoroethylation and N-trifluoroacetylation of indoles to produce the corresponding indolines. nih.govacs.orgbeilstein-journals.org These reactions utilize trifluoroacetic acid (TFA) as the fluorine source and trimethylamine (B31210) borane (B79455) as the reducing agent. The reaction outcome can be directed to either N-trifluoroethylation or N-trifluoroacetylation by simply tuning the reagent stoichiometry, with indoline proposed as a key intermediate. acs.orgbeilstein-journals.org

Given the structure of the target compound, it could serve as a substrate for a tandem reaction involving the reduction of the indole ring and the trifluoroacetyl group. The resulting N-trifluoroethyl indoline alcohol could be a valuable building block. The nitro group at the C6 position would also likely be reduced under these conditions, leading to a trifunctionalized indoline scaffold from a single operation.

Table 2: Conditions for Switchable Reductive Transformations of Indoles
TransformationReducing AgentFluorine SourceTypical ConditionsProduct
N-TrifluoroethylationMe₃N-BH₃ (8.0 equiv)TFA (10.0 equiv)Toluene, 50°CN-Trifluoroethyl Indoline
N-TrifluoroacetylationMe₃N-BH₃ (0.5 equiv)TFA (24.0 equiv)CH₃CN, 100°CN-Trifluoroacetyl Indoline

*Data derived from studies on various substituted indoles. nih.gov

Use in Photoinduced Organic Transformations

The presence of the nitroaromatic chromophore suggests that this compound could be active in photoinduced transformations. Upon absorption of light, nitroaromatic compounds can form a triplet excited state which is a potent oxidizing agent, capable of initiating photoinduced electron transfer (PET) processes. beilstein-journals.orgnih.gov

Studies on 4-nitroindole (B16737) have shown that its triplet excited state can abstract an electron from suitable donors. beilstein-journals.org It is plausible that the 6-nitroindole (B147325) moiety in the target molecule would exhibit similar photochemical behavior. This could be harnessed to promote radical-based C-C bond formation, cyclizations, or other complex transformations. The excited state could interact with an external substrate or with another functional group within the same molecule in an intramolecular fashion. The PET process typically generates radical ions, which are highly reactive intermediates that can lead to products not accessible through ground-state thermal reactions. nih.gov This opens an avenue for novel synthetic applications of this compound under photochemical conditions.

Advanced Purification Techniques and Analytical Method Development Beyond Basic Identification

Chromatographic Separations for Isomer Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of closely related isomers and for the definitive assessment of purity. Given the potential for isomeric substitution patterns in the indole (B1671886) ring, high-resolution chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both the analysis and purification of 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone. The development of a robust HPLC method would typically involve the systematic optimization of several parameters to achieve baseline separation of the target compound from any potential isomers (such as those with the nitro group at a different position) and process-related impurities.

A study on the chromatographic separation of nitroindole isomers demonstrated the successful use of HPLC to distinguish between different positional isomers. nih.gov While the specific conditions for this compound are not publicly documented, a typical reversed-phase HPLC method would be developed as follows:

Illustrative HPLC Method Parameters:

Parameter Typical Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) Allows for the elution of a range of compounds with varying polarities. TFA improves peak shape.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Detection UV at 254 nm and 320 nm Indole and nitroaromatic systems typically have strong UV absorbance at these wavelengths.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

The retention time of the main peak corresponding to this compound would be used to identify and quantify the compound, while the appearance of other peaks would indicate the presence of impurities or isomers. nih.gov

Crystallization Techniques for High-Purity Compounds and Single-Crystal Growth

Crystallization is a powerful technique for achieving the highest levels of purity for solid compounds. It relies on the principle of differential solubility of the target compound and its impurities in a given solvent system. For this compound, a systematic approach to crystallization would be employed.

The process typically involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. The choice of solvent is critical and is often determined through screening various solvents of different polarities. Common solvents for indole derivatives include ethanol, ethyl acetate, and acetone. The solution is then slowly cooled, allowing for the gradual formation of crystals of the pure compound, while impurities remain in the mother liquor.

For the growth of single crystals, which are essential for unambiguous structure determination by X-ray crystallography, more controlled crystallization methods are necessary. Techniques such as slow evaporation of the solvent from a dilute solution, or vapor diffusion, where a precipitant is slowly introduced into the solution, are commonly used.

Common Solvents for Crystallization of Indole Derivatives:

Solvent Polarity Index Typical Use
Ethanol 5.2 Good for moderately polar compounds.
Ethyl Acetate 4.4 Effective for a wide range of organic compounds.
Acetone 5.1 A versatile solvent for many organic solids.

| Dichloromethane | 3.1 | Often used in combination with a less polar solvent like hexane. |

The quality of the resulting crystals is assessed by their morphology, melting point, and ultimately by single-crystal X-ray diffraction, which provides definitive structural information. researchgate.neteurjchem.com

Advanced Purity Assessment Methods (e.g., HPLC, GC-MS with focus on impurities)

To ensure the quality and safety of a chemical compound, a comprehensive impurity profile is required by regulatory bodies. scirp.orgijprajournal.com Advanced analytical techniques are employed to detect, identify, and quantify any impurities present in the final product.

High-Performance Liquid Chromatography (HPLC) , as discussed earlier, is a cornerstone of purity assessment. When coupled with a photodiode array (PDA) detector, it can provide UV-Vis spectra of all separated peaks, aiding in the initial characterization of impurities. scirp.org The percentage purity is typically calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile impurities. thermofisher.com The sample is vaporized and separated on a GC column, after which the individual components are fragmented and detected by a mass spectrometer. This provides a "fingerprint" mass spectrum for each impurity, allowing for its identification by comparison to spectral libraries or by interpretation of the fragmentation pattern. While the trifluoroacetyl group imparts some volatility, derivatization may sometimes be necessary for indole compounds to improve their chromatographic behavior in GC.

Hyphenated Techniques for Impurity Profiling:

Technique Principle Application in Purity Assessment
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. Highly sensitive method for identifying and quantifying non-volatile impurities.

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds by GC and identifies them by their mass spectra. | Ideal for identifying residual solvents, starting materials, and volatile byproducts. thermofisher.com |

The combination of these techniques provides a comprehensive picture of the purity of this compound, ensuring that it meets the stringent requirements for its intended applications. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,2-trifluoro-1-(6-nitro-3-indolyl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride and a nitro-substituted indole precursor. Key parameters include temperature control (0–5°C for electrophilic substitution) and solvent selection (e.g., dichloromethane or acetonitrile). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction yields (60–85%) depend on the electron-withdrawing effects of the nitro group, which influence indole reactivity .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC or NMR.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the trifluoroacetyl group (-COCF3_3) and indole substitution pattern. For example, the trifluoromethyl group typically appears as a singlet at δ −70 to −75 ppm in 19F^{19}\text{F} NMR .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 299.05 for C11_{11}H6_6F3_3N2_2O3_3).
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column to achieve >95% purity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the functionalization of the indole ring in this compound?

  • Challenge : The nitro group at position 6 and electron-deficient trifluoroacetyl group at position 3 can deactivate the indole ring, limiting further electrophilic substitution.
  • Solutions :

  • Use directing groups (e.g., boronic esters) to enable regioselective C–H functionalization at position 2 or 5 of the indole.
  • Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions under inert atmospheres .
    • Case Study : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids achieves biaryl derivatives with 70–80% yields .

Q. How does the trifluoroacetyl group influence the compound’s electronic properties and bioactivity?

  • Electronic Effects : The -COCF3_3 group is strongly electron-withdrawing, reducing the electron density of the indole ring. This enhances stability against oxidation and alters π-π stacking interactions in protein binding assays.
  • Bioactivity Insights : Computational studies (e.g., DFT or molecular docking) reveal that the trifluoroacetyl group increases binding affinity to enzymes like cytochrome P450 or kinases by forming halogen bonds with active-site residues .
  • Experimental Data : IC50_{50} values for kinase inhibition are typically in the low micromolar range (1–10 µM), as shown in enzymatic assays .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : The compound’s planar indole core and polar nitro/trifluoroacetyl groups lead to poor solubility in common solvents, complicating crystal growth.
  • Optimization :

  • Use mixed-solvent systems (e.g., DMSO/water or THF/heptane) for slow evaporation.
  • Employ SHELX software for structure refinement, particularly for resolving disorder in the trifluoroacetyl group .
    • Crystallographic Data : Unit cell parameters (e.g., monoclinic, space group P21_1/c) and R-factors (<0.05) are consistent with high-quality diffraction data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.